molecular formula C31H31FN6O5 B12853074 1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone CAS No. 94160-37-9

1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone

Cat. No.: B12853074
CAS No.: 94160-37-9
M. Wt: 586.6 g/mol
InChI Key: QHZWNQUCVXXIES-UHFFFAOYSA-N
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Description

1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone is a complex organic compound with a molecular formula of C31H31FN6O5 and a molecular weight of 586.61 g/mol. This compound is characterized by its anthraquinone core structure, which is substituted with various functional groups, including amino, hydroxy, and triazinyl groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Anthraquinone Core: The anthraquinone core is synthesized through a series of reactions involving aromatic compounds and oxidizing agents.

    Introduction of Amino and Hydroxy Groups: Amino and hydroxy groups are introduced through nitration, reduction, and hydroxylation reactions.

    Attachment of the Triazinyl Group: The triazinyl group is attached via nucleophilic substitution reactions, where the dibutylamino and fluoro substituents are introduced.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a dye for staining biological tissues.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials

Mechanism of Action

The mechanism of action of 1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Additionally, the compound may inhibit specific enzymes and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone can be compared with other anthraquinone derivatives, such as:

    1,5-Diamino-4,8-dihydroxyanthraquinone: Lacks the triazinyl group, resulting in different chemical and biological properties.

    1,8-Dihydroxy-4,5-diaminoanthraquinone: Has a different substitution pattern, affecting its reactivity and applications.

    2-Amino-3-hydroxyanthraquinone: Contains fewer functional groups, leading to distinct chemical behavior and uses.

The unique combination of functional groups in this compound imparts specific properties that make it valuable for various applications.

Properties

CAS No.

94160-37-9

Molecular Formula

C31H31FN6O5

Molecular Weight

586.6 g/mol

IUPAC Name

1,5-diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]phenyl]-4,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C31H31FN6O5/c1-3-5-13-38(14-6-4-2)30-35-29(32)36-31(37-30)43-17-9-7-16(8-10-17)18-15-21(40)24-25(26(18)34)28(42)23-20(39)12-11-19(33)22(23)27(24)41/h7-12,15,39-40H,3-6,13-14,33-34H2,1-2H3

InChI Key

QHZWNQUCVXXIES-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=C(C=C2)C3=CC(=C4C(=C3N)C(=O)C5=C(C=CC(=C5C4=O)N)O)O

Origin of Product

United States

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